molecular formula C11H7NO B1610407 3-Hydroxy-2-naphthonitrile CAS No. 52449-77-1

3-Hydroxy-2-naphthonitrile

Cat. No. B1610407
CAS RN: 52449-77-1
M. Wt: 169.18 g/mol
InChI Key: JWPUYMTZIAJFKX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthonitrile (3-H2N) is an organic compound that has been widely studied in recent years due to its many potential applications. It is a derivative of naphthonitrile and has been found to have a wide range of uses in the fields of chemistry, biochemistry, and biotechnology.

Scientific Research Applications

Fluorescent Sensing of Anions

The development of fluorescent sensors for anions is a significant application area. Zhang et al. (2003) demonstrated that 3-hydroxyl-2-naphthanilide, a related compound, exhibits red-shifted fluorescence emission in acetonitrile, which enhances upon addition of anions like F^(-), AcO^(-), and H2PO4^(-). This enhancement depends on the anion's basicity, with excited-state intermolecular proton transfer in the sensor-anion hydrogen-bonding complex as the signaling mechanism (Zhang et al., 2003).

Catalysis and Organic Synthesis

In the realm of organic synthesis, compounds derived from 3-Hydroxy-2-naphthonitrile are used as intermediates. For example, Shteinberg (2022) explored catalytic methods for synthesizing 3-hydroxy-2-naphthoic acid anilide, highlighting its applications in producing organic azo pigments, medicines, and pesticides. This research identified phosphorus trichloride as an effective catalyst for the synthesis under mild conditions, offering a practical approach to obtaining high-quality anilide with a quantitative yield (Shteinberg, 2022).

Material Science and Organic Light Emitting Diodes (OLEDs)

In material science, García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, showcasing their potential for application in organic light-emitting diodes (OLEDs). The study highlights the synthesis, photophysical characterization, and preliminary electroluminescence properties of these compounds, demonstrating their relevance in advancing OLED technology (García-López et al., 2014).

Solar Cells

Research on the use of hydroxyl- and amino-substituted aromatics, such as those derived from 3-Hydroxy-2-naphthonitrile, extends to solar cell applications. Yao et al. (2003) designed hemicyanine derivatives for dye-sensitized mesoporous TiO2 solar cells, demonstrating the importance of hydroxyl groups in enhancing electron injection efficiency. This work illustrates the potential of such compounds in improving the performance of solar cells (Yao et al., 2003).

Corrosion Inhibition

In the field of corrosion science, Singh et al. (2016) investigated the corrosion inhibition effects of naphthyridine derivatives on mild steel in hydrochloric acid. This study shows the potential of hydroxyl- and amino-substituted aromatics as effective corrosion inhibitors, highlighting their practical importance in industrial applications (Singh et al., 2016).

properties

IUPAC Name

3-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPUYMTZIAJFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514471
Record name 3-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52449-77-1
Record name 3-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19 (4.96 g, 21.6 mmol) and thionyl chloride (6.32 ml, 86.4 mmol) was heated under reflux for 2 hours. The solution was concentrated in vacuo to dryness. The residue was taken up in water (10 ml), methanol (200 ml) and 1N NaOH solution (75 ml). The solution was stirred at room temperature for 19 hours and concentrated. Chromatography, eluting with 1:1 cyclohexane/ethyl acetate, provided 2.41 g (66%) of 20 as yellow crystals, mp 188°-189° C. (lit. mp 188°-189° C.).
Name
19
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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